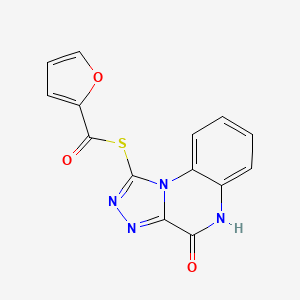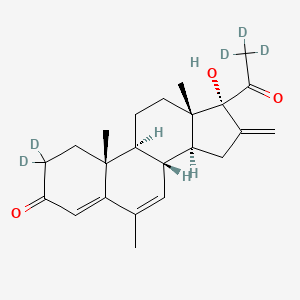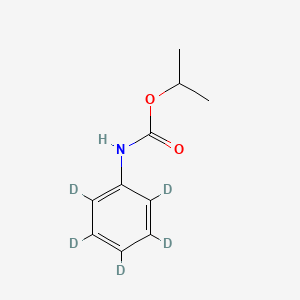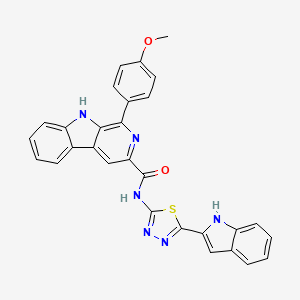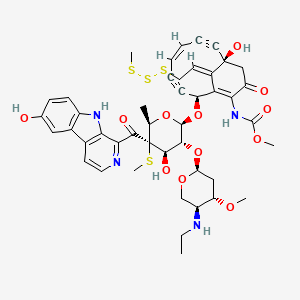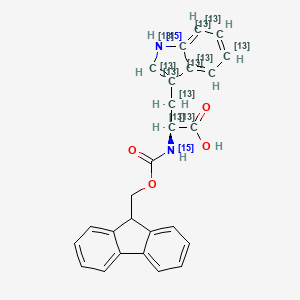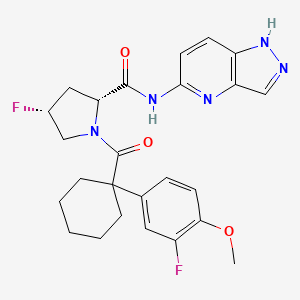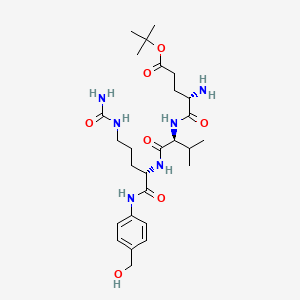
Glu(OtBu)-Val-Cit-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glu(OtBu)-Val-Cit-PAB-OH is a synthetic peptide compound that is often used in the field of drug delivery and targeted therapy. This compound is composed of several amino acids and functional groups, including glutamic acid (Glu), valine (Val), citrulline (Cit), and para-aminobenzoic acid (PAB). The tert-butyl ester (OtBu) group is used to protect the carboxyl group of glutamic acid during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu(OtBu)-Val-Cit-PAB-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of the first amino acid, Glu(OtBu), to the resin.
Deprotection and coupling: The protecting group (Fmoc) is removed from the amino acid, and the next amino acid (Val) is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Cit and PAB).
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the protecting groups are removed using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Glu(OtBu)-Val-Cit-PAB-OH can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: The functional groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond in Glu(OtBu) would yield glutamic acid and tert-butanol.
科学的研究の応用
Glu(OtBu)-Val-Cit-PAB-OH has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: The compound is used as a linker in antibody-drug conjugates (ADCs) to deliver cytotoxic drugs to cancer cells.
Targeted Therapy: It is employed in targeted therapy to improve the specificity and efficacy of treatments.
Bioconjugation: The compound is used in bioconjugation techniques to attach therapeutic agents to targeting molecules.
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
作用機序
The mechanism of action of Glu(OtBu)-Val-Cit-PAB-OH involves its role as a linker in drug delivery systems. The compound facilitates the attachment of therapeutic agents to targeting molecules, such as antibodies. Upon reaching the target site, the linker is cleaved, releasing the active drug. The molecular targets and pathways involved depend on the specific therapeutic agent and targeting molecule used.
類似化合物との比較
Similar Compounds
Glu(OtBu)-Val-Cit-PAB-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Glu(OtBu)-Val-Cit-PAB-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.
Glu(OtBu)-Val-Cit-PAB-OEt: Similar structure but with an ethoxy group instead of a hydroxyl group.
Uniqueness
Glu(OtBu)-Val-Cit-PAB-OH is unique due to its specific combination of amino acids and functional groups, which provide optimal properties for use as a linker in drug delivery systems. Its ability to be cleaved under specific conditions makes it particularly useful in targeted therapy applications.
特性
分子式 |
C27H44N6O7 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C27H44N6O7/c1-16(2)22(33-23(36)19(28)12-13-21(35)40-27(3,4)5)25(38)32-20(7-6-14-30-26(29)39)24(37)31-18-10-8-17(15-34)9-11-18/h8-11,16,19-20,22,34H,6-7,12-15,28H2,1-5H3,(H,31,37)(H,32,38)(H,33,36)(H3,29,30,39)/t19-,20-,22-/m0/s1 |
InChIキー |
HPZRSLCEFXXOIR-ONTIZHBOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


